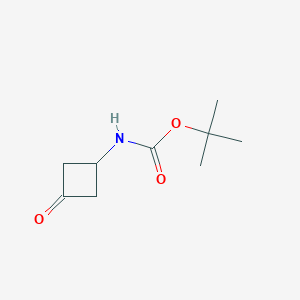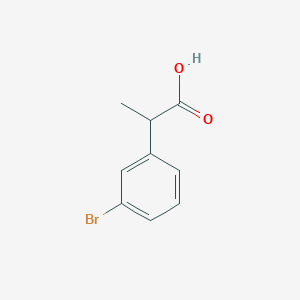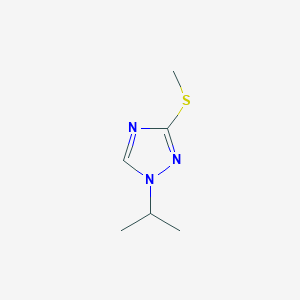
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole, also known as IMT, is a chemical compound that belongs to the class of 1,2,4-triazoles. It is a white crystalline solid that is soluble in water and organic solvents. IMT has been extensively studied for its potential applications in various scientific fields, including agriculture, medicine, and materials science.
Scientific Research Applications
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been studied for its potential applications in various scientific fields, including agriculture, medicine, and materials science. In agriculture, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to have antifungal and insecticidal properties, making it a potential candidate for use as a pesticide. In medicine, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been studied for its potential anticancer and antiviral properties. In materials science, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been studied for its potential use as a corrosion inhibitor and as a component in photochromic materials.
Mechanism Of Action
The mechanism of action of 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cells. In agriculture, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to inhibit the growth of fungi and insects by disrupting their cellular processes. In medicine, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to inhibit the growth of cancer cells and viruses by interfering with their DNA replication and protein synthesis. In materials science, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to inhibit corrosion by forming a protective layer on metal surfaces.
Biochemical And Physiological Effects
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to have a range of biochemical and physiological effects. In agriculture, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to reduce the incidence of fungal and insect infestations in crops. In medicine, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to inhibit the growth of cancer cells and viruses in vitro. In materials science, 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole has been shown to inhibit corrosion of metal surfaces.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it a versatile compound for use in various scientific fields. However, one limitation of using 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effectiveness.
Future Directions
There are many potential future directions for research on 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole. In agriculture, further studies could be conducted to determine the efficacy of 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole as a pesticide and to investigate its potential effects on non-target organisms. In medicine, further studies could be conducted to determine the potential anticancer and antiviral properties of 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole in vivo. In materials science, further studies could be conducted to investigate the potential use of 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole as a corrosion inhibitor and to develop new photochromic materials based on 1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole.
Synthesis Methods
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole can be synthesized by the reaction of isopropylamine, methylthiourea, and formaldehyde. The reaction proceeds via a condensation reaction, followed by cyclization to form the triazole ring. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
properties
CAS RN |
112390-30-4 |
|---|---|
Product Name |
1-Isopropyl-3-(methylthio)-1H-1,2,4-triazole |
Molecular Formula |
C6H11N3S |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
3-methylsulfanyl-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3S/c1-5(2)9-4-7-6(8-9)10-3/h4-5H,1-3H3 |
InChI Key |
DNAMNPGRMXQTRR-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=NC(=N1)SC |
Canonical SMILES |
CC(C)N1C=NC(=N1)SC |
synonyms |
1H-1,2,4-Triazole,1-(1-methylethyl)-3-(methylthio)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)
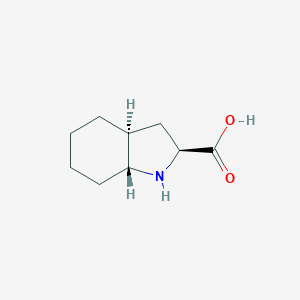
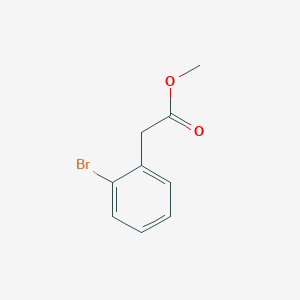
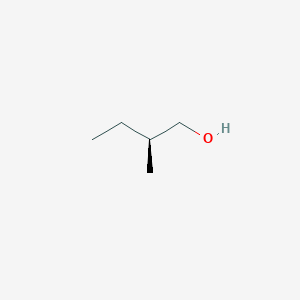
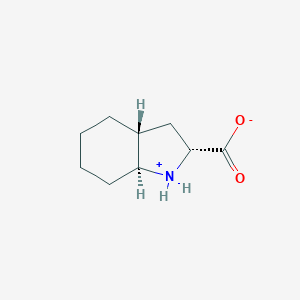
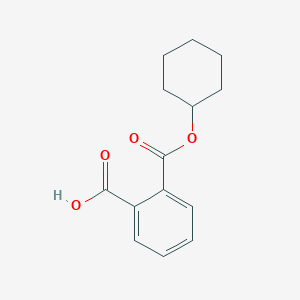
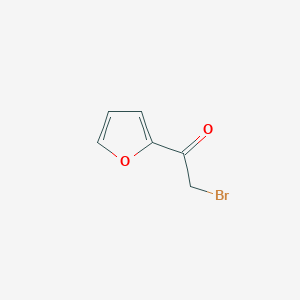
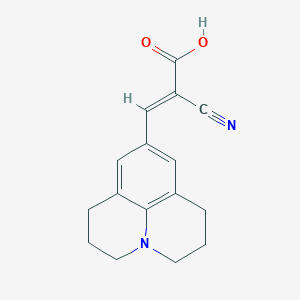
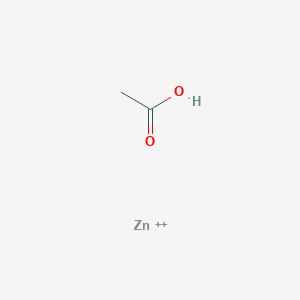
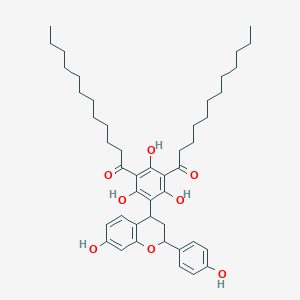
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
